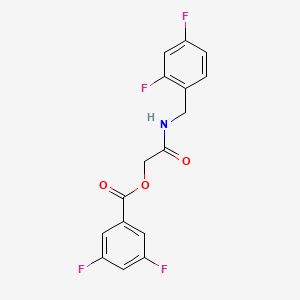

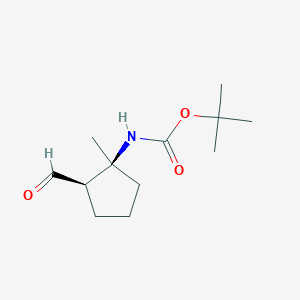

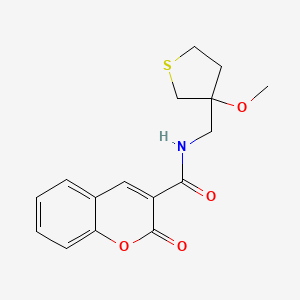

![molecular formula C16H16N2O4S B2469441 N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide CAS No. 294885-61-3](/img/structure/B2469441.png)

N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide, also known as N-[4-[(2-acetylphenyl)sulfamoyl]phenyl]acetamide, is a chemical compound with the molecular formula C16H16N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide and its derivatives has been a subject of interest in medicinal chemistry. A series of N-phenylacetamide sulphonamides were synthesized, and in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .Molecular Structure Analysis

The molecular structure of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide is characterized by a linear formula of C16H16N2O4S . The compound has a molecular weight of 332.37 .Applications De Recherche Scientifique

Antimicrobial Activity

Sulfonamides, including N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide, have been of great interest due to their broad spectrum of biological activities. In particular, sulfonamides conjugated with acetamide fragments exhibit antimicrobial properties . These compounds can inhibit bacterial and fungal growth, making them valuable in the fight against infections.

Anticancer Potential

N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide derivatives have shown promise as antitumor agents. They exert their anticancer activity through various mechanisms, such as cell cycle arrest, inhibition of enzymes (e.g., carbonic anhydrase and matrix metalloproteinases), and disruption of microtubule assembly . These properties make them potential candidates for cancer therapy.

Dihydrofolate Reductase (DHFR) Inhibition

A molecular docking study revealed that N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide compounds exhibit good binding interactions with the active sites of DHFR . DHFR is a crucial enzyme involved in DNA synthesis, and inhibiting it can disrupt cancer cell proliferation.

Antioxidant Properties

The acetamide functional group contributes to antioxidant activity. N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide may help protect cells from oxidative damage by scavenging free radicals .

Platelet Aggregation Inhibition

Acetamides have been studied for their ability to inhibit platelet aggregation, which is relevant in preventing thrombotic events . N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide might play a role in this context.

Narcolepsy Treatment

Although not extensively explored, acetamides have been investigated for their potential in treating narcolepsy . Further research is needed to understand their mechanism of action in this context.

Mécanisme D'action

Target of Action

Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .

Mode of Action

This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the folate pathway, given its potential inhibition of DHFR. This inhibition can disrupt DNA synthesis and cell division, particularly in rapidly dividing cells .

Result of Action

Based on the known effects of similar compounds, it could potentially lead to the disruption of dna synthesis and cell division, particularly in rapidly dividing cells .

Orientations Futures

The future directions for research on N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide could involve further exploration of its potential as a DHFR inhibitor . Additionally, the synthesis of new derivatives and investigation of their biological activities could provide valuable insights into the therapeutic potential of this class of compounds .

Propriétés

IUPAC Name |

N-[4-[(2-acetylphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)15-5-3-4-6-16(15)18-23(21,22)14-9-7-13(8-10-14)17-12(2)20/h3-10,18H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNJSGYCLVPWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

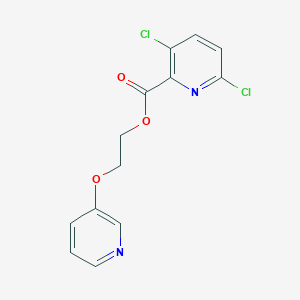

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)

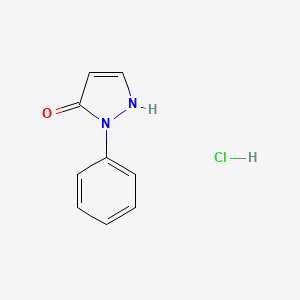

![2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2469371.png)

![6-(4-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469374.png)

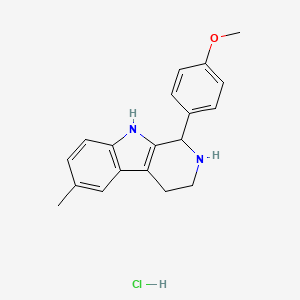

![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2469381.png)